molecular formula C13H12N4O2 B7628905 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B7628905
M. Wt: 256.26 g/mol
InChI Key: AHXKNTKVVDQZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MI-2, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

MI-2 binds to the hydrophobic pocket of MDM2, which is responsible for the degradation of p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 in the nucleus. The increased levels of p53 activate downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to selectively inhibit the activity of MDM2, with no effect on other proteins in the cell. This selectivity reduces the potential for off-target effects and toxicity. MI-2 has also been shown to be effective in cancer cells that have developed resistance to chemotherapy drugs, making it a promising candidate for combination therapy. However, MI-2 has limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Advantages and Limitations for Lab Experiments

MI-2 is a useful tool for studying the role of MDM2 in cancer development and progression. It can be used to investigate the downstream pathways activated by p53 and the effects of MDM2 inhibition on cancer cell viability and proliferation. However, MI-2 has limitations in lab experiments due to its limited solubility in water and potential for off-target effects. These limitations can be addressed by modifying the structure of MI-2 or using alternative MDM2 inhibitors.

Future Directions

Future research on MI-2 can focus on the development of more potent and selective MDM2 inhibitors with improved solubility and bioavailability. MI-2 can also be used in combination with other therapeutic agents to enhance their efficacy in cancer treatment. Additionally, the role of MDM2 in other diseases and conditions can be explored, such as neurodegenerative disorders and viral infections. Overall, MI-2 has the potential to be a valuable tool in scientific research and a promising candidate for cancer therapy.

Synthesis Methods

The synthesis of MI-2 involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 5-methyl-1,2-oxazole-3-carboxylic acid hydrazide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain MI-2 in high yield and purity.

Scientific Research Applications

MI-2 has been studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting the activity of MDM2, MI-2 can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis. MI-2 has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-7-10(16-19-8)15-13(18)12-9(2)14-11-5-3-4-6-17(11)12/h3-7H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXKNTKVVDQZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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